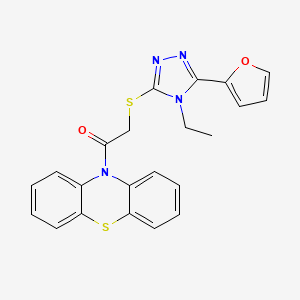

VUANT1

Description

Properties

IUPAC Name |

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S2/c1-2-25-21(17-10-7-13-28-17)23-24-22(25)29-14-20(27)26-15-8-3-5-11-18(15)30-19-12-6-4-9-16(19)26/h3-13H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRHXKUEMHBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suzetrigine (VX-548)

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Suzetrigine (B10856436) Action

Suzetrigine (formerly VX-548), a first-in-class, non-opioid analgesic, represents a significant advancement in the management of moderate to severe acute pain.[1][2][3] Its novel mechanism of action centers on the selective inhibition of the voltage-gated sodium channel NaV1.8, a key mediator of pain signaling in the peripheral nervous system.[1][2][4][5][6] Unlike traditional opioid analgesics that act on the central nervous system, suzetrigine's peripheral action mitigates the risk of addiction and other central nervous system-related side effects.[1][3][4][6]

The primary molecular target of suzetrigine is the NaV1.8 sodium channel, which is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia.[1][3][4][6][7] Suzetrigine is a state-dependent inhibitor that allosterically binds to the second voltage-sensing domain (VSD2) of the NaV1.8 α-subunit.[1][3][4][6][7][8] This binding stabilizes the channel in a closed state, leading to tonic inhibition and a reduction in the transmission of pain signals from the periphery to the central nervous system.[3][4][6] This allosteric mechanism confers a high degree of selectivity for NaV1.8 over other sodium channel subtypes, with a greater than 31,000-fold selectivity.[1][4][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacology and clinical efficacy of suzetrigine.

Table 1: Pharmacological Properties of Suzetrigine

| Parameter | Value | Reference |

| Target | Voltage-gated sodium channel NaV1.8 | [1][4][5][6] |

| Binding Site | Second Voltage-Sensing Domain (VSD2) | [1][3][4][6][7][8] |

| Mechanism | Allosteric, state-dependent inhibition (stabilizes closed state) | [1][3][4][6][8] |

| IC50 (human NaV1.8) | 0.68 ± 0.16 nM | [1] |

| Selectivity vs. other NaV subtypes | > 31,000-fold | [1][4][6] |

Table 2: Pharmacokinetic Profile of Suzetrigine

| Parameter | Value | Reference |

| Administration | Oral | [1][9] |

| Tmax (fasting) | ~3 hours | [1] |

| Effective Half-life (t1/2) | 23.6 hours | [1] |

| Metabolism | Primarily hepatic (CYP3A) | [1] |

| Excretion | 49.9% feces, 44% urine | [1] |

Table 3: Clinical Efficacy in Acute Pain (Phase 3 Trials)

| Study Population | Primary Endpoint (SPID48 vs. Placebo) | P-value | Reference |

| Abdominoplasty | LS Mean Difference: 48.4 (95% CI: 33.6, 63.1) | <0.0001 | [2] |

| Bunionectomy | LS Mean Difference: 29.3 (95% CI: 14.0, 44.6) | 0.0002 | [2] |

SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS: Least Squares. CI: Confidence Interval.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by suzetrigine.

Experimental Protocols

In Vitro Electrophysiology Assay for NaV1.8 Inhibition

Objective: To determine the potency and selectivity of suzetrigine on human NaV channels.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected to express the human NaV1.8 channel α-subunit. Cells are cultured in standard media supplemented with appropriate selection antibiotics.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

-

Voltage Protocol: To assess state-dependence, cells are held at a hyperpolarized potential to maintain channels in a closed state, followed by a depolarizing pulse to elicit a sodium current. The effect of suzetrigine is measured on this elicited current.

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of suzetrigine. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic equation. Selectivity is determined by comparing the IC50 for NaV1.8 to that of other NaV subtypes.[4][6]

Human Dorsal Root Ganglion (DRG) Neuron Excitability Assay

Objective: To evaluate the effect of suzetrigine on the excitability of primary human sensory neurons.

Methodology:

-

Tissue Procurement: Human DRGs are obtained from consented organ donors.

-

Neuronal Culture: DRG neurons are dissociated and cultured for several days to allow for recovery and neurite outgrowth.

-

Electrophysiological Recordings: Whole-cell current-clamp recordings are performed on individual DRG neurons.

-

Action Potential Firing: Action potentials are evoked by injecting depolarizing current steps of varying amplitudes and durations. The number of evoked action potentials is quantified.

-

Drug Application: Suzetrigine is bath-applied at a specified concentration (e.g., 10 nM).

-

Data Analysis: The effect of suzetrigine on action potential firing is quantified by comparing the number of evoked action potentials before and after drug application.[10][11][12]

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of suzetrigine.

References

- 1. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA Approves Suzetrigine (VX-548), a Non-Opioid Analgesic - The Rheumatologist [the-rheumatologist.org]

- 3. Suzetrigine - Wikipedia [en.wikipedia.org]

- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. suzetrigine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

VUANT1: A Technical Guide to the Allosteric Antagonist of the Insect Odorant Receptor Co-receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VUANT1 (also known as VU0183254), a pioneering allosteric antagonist of the insect odorant receptor co-receptor (Orco). This compound has emerged as a critical pharmacological tool for dissecting the molecular mechanisms of insect olfaction. This document details the discovery of this compound, its mechanism of action, a proposed synthesis pathway, and in-depth experimental protocols for its characterization. All quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Discovery and Background

This compound was first identified and characterized in a 2011 study by Jones et al. published in PLoS One, titled "Allosteric antagonism of insect odorant receptor ion channels." The study sought to identify modulators of the highly conserved Orco, which forms a heteromeric ion channel with a variable odorant receptor (OR) subunit. Orco is essential for the function of most insect ORs, making it a prime target for novel insect control agents.

The researchers screened a compound library for molecules that could modulate the activity of Orco from the malaria vector mosquito, Anopheles gambiae (AgOrco). This screening led to the discovery of this compound as the first-in-class antagonist of Orco. Unlike competitive antagonists that would block the binding of odorants to the OR subunit, this compound was found to act allosterically, inhibiting the Orco channel itself and thus broadly dampening olfactory signaling.

Proposed Synthesis

While the initial discovery of this compound was through the screening of an existing compound library, a plausible synthetic route for N-(4-ethylphenyl)-2-(pyridin-4-ylmethyl)hydrazine-1-carbothioamide can be proposed based on established organic chemistry principles for the formation of hydrazinecarbothioamides. The synthesis would likely proceed in two main steps:

-

Formation of the Hydrazine (B178648) Intermediate: Reaction of 4-picolyl chloride with hydrazine hydrate (B1144303) would yield (pyridin-4-ylmethyl)hydrazine.

-

Formation of the Carbothioamide: The subsequent reaction of the hydrazine intermediate with 4-ethylphenyl isothiocyanate would produce the final product, this compound.

review of VUANT1 literature

- 1. medchemexpress.com [medchemexpress.com]

- 2. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odor coding of nestmate recognition in the eusocial ant Camponotus floridanus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the yardlong bean: a high-density genetic map for agricultural advancement | EurekAlert! [eurekalert.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Construction of a high-density genetic map for yardlong bean and identification of ANT1 as a regulator of anthocyanin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Horticulture Research [journal.hep.com.cn]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the β-Lactam Family of TRPM8 Antagonists

Disclaimer: Initial searches for the "VUANT1 family of compounds" did not yield results corresponding to a recognized chemical series in publicly available scientific literature. Therefore, this guide focuses on a well-characterized family of Transient Receptor Potential Melastatin 8 (TRPM8) modulators, the β-lactam antagonists , to fulfill the core technical requirements of the request. This family of compounds offers a robust dataset for illustrating the principles of structure-activity relationships, experimental validation, and signaling pathway modulation relevant to drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1][2] Activated by temperatures below 28°C and cooling agents like menthol (B31143) and icilin, TRPM8 plays a crucial role in the sensation of cold and has been implicated in a variety of pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder syndrome.[1][2] Consequently, the development of potent and selective TRPM8 antagonists is an area of significant therapeutic interest.

This guide provides a detailed overview of a prominent family of TRPM8 antagonists characterized by a β-lactam scaffold. These compounds have been shown to exhibit high potency and selectivity, making them valuable tools for studying TRPM8 physiology and as starting points for therapeutic development.[3] We will explore their mechanism of action, structure-activity relationships (SAR), and the key experimental protocols used for their characterization.

Mechanism of Action & Signaling Pathway

β-lactam antagonists act by directly inhibiting the TRPM8 ion channel, preventing the influx of cations (primarily Ca²⁺) that occurs upon channel activation by stimuli such as cold or menthol.[1][3] This blockade of ion flow prevents the depolarization of sensory neurons, thereby inhibiting the transmission of cold signals to the central nervous system.[4]

The activation of TRPM8 initiates a complex signaling cascade. The initial influx of Ca²⁺ is a critical event, acting as a second messenger. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a key membrane phospholipid that modulates TRPM8 activity.[5][6] This process can lead to channel desensitization.[6] Furthermore, downstream signaling involves G-protein coupled receptors and kinases like PKA and PKC, which can modulate channel function.[5][7]

Below is a diagram illustrating the signaling pathway associated with TRPM8 activation and the point of inhibition by β-lactam antagonists.

Quantitative Data & Structure-Activity Relationships (SAR)

The potency of TRPM8 antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the agonist-induced channel activity. The following tables summarize the antagonist activity of representative β-lactam derivatives against rat TRPM8 (rTRPM8) and human TRPM8 (hTRPM8) channels, as determined by calcium microfluorimetry and patch-clamp electrophysiology.[1]

Table 1: Antagonist Activity of β-Lactam Derivatives at rTRPM8 Channels (Activation induced by 100 µM menthol in Ca²⁺ microfluorimetry assays)

| Compound | Modality | IC₅₀ (µM) |

| Model Compound 1 | Antagonist | 0.23 ± 0.02 |

| Derivative 34 | Antagonist | 0.08 ± 0.01 |

| Derivative 35 | Antagonist | 0.05 ± 0.01 |

| AMTB (Reference) | Antagonist | 0.50 ± 0.03 |

Table 2: Comparative Antagonist Activity in Human TRPM8 and Electrophysiology [1]

| Compound | Assay Target | Assay Type | IC₅₀ |

| Derivative 34 | hTRPM8 | Ca²⁺ Microfluorimetry | 0.16 ± 0.82 µM |

| Derivative 34 | rTRPM8 | Patch-Clamp (@ -60 mV) | 0.16 ± 0.01 µM |

| Derivative 35 | hTRPM8 | Ca²⁺ Microfluorimetry | 0.19 ± 0.01 µM |

Note: AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide) is a well-known TRPM8 antagonist used as a reference compound.

Studies on this compound family have revealed key structure-activity relationships. For instance, the substitution of a tert-butyl ester with isobutyl amide moieties at a specific position on the β-lactam core was shown to improve antagonist activity.[3] Furthermore, the stereochemistry of the chiral centers within the molecule significantly influences potency, with one diastereoisomer often being substantially more active than others.[8]

Key Experimental Protocols

The characterization of TRPM8 antagonists relies on robust in vitro assays. Below are detailed methodologies for two fundamental experiments: a calcium imaging assay for primary screening and a patch-clamp electrophysiology assay for detailed mechanistic studies.

Calcium Imaging Assay Protocol

This high-throughput assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a TRPM8 agonist.[9][10][11]

Objective: To determine the IC₅₀ of β-lactam compounds against agonist-induced TRPM8 activation.

Materials & Reagents:

-

Cell Line: HEK293 cells stably expressing human or rat TRPM8 (HEK293-TRPM8).

-

Assay Plate: Black-walled, clear-bottom 96-well microplates.

-

Fluorescent Ca²⁺ Indicator: Fluo-4 AM (or similar).

-

Reagents: Pluronic F-127, Probenecid (optional), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, TRPM8 agonist (e.g., Menthol, Icilin), test compounds (β-lactam derivatives).

-

Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Seeding: The day prior to the assay, seed HEK293-TRPM8 cells into the 96-well plate at a density of 40,000-60,000 cells/well to ensure a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, protected from light.

-

-

Cell Washing: Wash the cells twice with HBSS to remove extracellular dye. Add a final volume of 100 µL HBSS to each well.

-

Antagonist Pre-incubation: Add the β-lactam test compounds at various concentrations to the respective wells. Incubate for 10-30 minutes at room temperature.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader. Set excitation/emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Using the automated liquid handler, add a pre-determined concentration (typically EC₈₀) of the TRPM8 agonist (e.g., menthol).

-

Continue recording the fluorescence signal for 2-5 minutes.

-

-

Data Analysis: The change in fluorescence is calculated as the ratio of the maximum fluorescence post-agonist addition to the baseline fluorescence (F/F₀). Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines the workflow for this calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in a single cell. It is the gold standard for characterizing the mechanism of channel block.[12][13]

Objective: To characterize the inhibitory effect of β-lactam compounds on TRPM8 channel currents and determine their effect on channel gating properties.

Materials & Reagents:

-

Cell Line: HEK293 cells expressing TRPM8, grown on glass coverslips.

-

Solutions:

-

Extracellular (bath) solution (in mM): 150 NaCl, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, 10 HEPES; pH 7.4 with NaOH.

-

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries for pipette fabrication.

Methodology:

-

Cell Preparation: Place a coverslip with adherent TRPM8-expressing cells in the recording chamber on the microscope stage. Perfuse with the extracellular solution.

-

Pipette Fabrication: Pull a glass capillary to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution).

-

Giga-seal Formation: Using the micromanipulator, carefully approach a single cell with the pipette tip. Apply slight negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV or 0 mV).

-

Apply a voltage-step protocol (e.g., steps from -80 mV to +120 mV) to elicit baseline currents.

-

Perfuse the cell with the TRPM8 agonist (e.g., 100 µM menthol) to activate robust TRPM8 currents.

-

Once a stable activated current is achieved, co-apply the β-lactam test compound at the desired concentration.

-

Record the inhibition of the agonist-induced current.

-

-

Data Analysis: Measure the peak current amplitude before and after antagonist application. Calculate the percentage of inhibition. For dose-response analysis, repeat the protocol with multiple concentrations of the antagonist to determine the IC₅₀. Analysis of the current-voltage (I-V) relationship in the presence of the compound can reveal details about the mechanism of block (e.g., voltage-dependency).[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]

- 13. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants [elifesciences.org]

understanding the function of VUANT1

An in-depth analysis of the function of "VUANT1" is not possible at this time as no information could be found for a molecule or entity with this specific designation in the public domain. Extensive searches for "this compound" and related terms concerning its function, mechanism of action, signaling pathways, and experimental protocols did not yield any relevant scientific literature or data.

This suggests that "this compound" may be a novel or internal codename for a compound, protein, or gene that has not yet been publicly disclosed or widely indexed in scientific databases. It is also possible that "this compound" is a typographical error of another established scientific term.

To provide a comprehensive technical guide as requested, further clarification on the identity of "this compound" is required. Please verify the spelling or provide any alternative names, synonyms, or contextual information, such as the therapeutic area, biological target, or the class of molecule.

Once more specific information is available, a detailed guide can be developed, including:

-

Quantitative Data Tables: Summarizing key metrics such as IC50/EC50 values, binding affinities, and other relevant pharmacological data.

-

Detailed Experimental Protocols: Outlining the methodologies used to assess the function and mechanism of action of the molecule.

-

Signaling Pathway Diagrams: Visual representations of the molecular interactions and pathways affected by the molecule, generated using Graphviz (DOT language) as specified.

Without this foundational information, the creation of an accurate and meaningful technical guide on the function of "this compound" is not feasible. We encourage the user to provide the necessary details to proceed with this request.

Navigating the Nuances of Insect Olfaction: A Technical Guide to VUANT1 (VU0183254)

For Researchers in Entomology, Neurobiology, and Chemical Ecology

Introduction

VUANT1, also identified as VU0183254, is a pivotal pharmacological tool for the exploration of the insect olfactory system. Contrary to any implication of its use in human drug development, this compound's significance lies in its specific function as an allosteric antagonist of insect odorant receptor (OR) ion channels.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols for its characterization, designed for researchers and scientists in relevant fields.

Insect olfaction is primarily mediated by heteromeric complexes formed by a highly conserved odorant receptor co-receptor (Orco) and a variable, odorant-specific receptor (OrX).[1][2][4] This Orco-OrX complex functions as an odorant-gated ion channel. This compound offers a unique approach to dissecting the function of this complex.

Core Mechanism of Action

This compound functions as a sophisticated modulator of the Orco-OrX ion channel complex through a dual antagonistic mechanism:

-

Non-competitive Allosteric Antagonism: this compound inhibits the activation of the Orco-OrX complex by odorants in a non-competitive manner. It binds to an allosteric site on the Orco subunit, distinct from the odorant-binding site on the OrX subunit. This binding event induces a conformational change in the receptor complex that reduces its ability to be activated by an odorant.[1][2]

-

Competitive Antagonism of VUAA1: this compound acts as a competitive antagonist to VUAA1, a known synthetic agonist of the Orco subunit.[1][2][5] This suggests that this compound and VUAA1 likely bind to the same or overlapping sites on the Orco protein.

This dual mechanism makes this compound a valuable tool for differentiating between the activation mechanisms of the Orco-OrX complex by general odorants versus direct Orco modulators.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in vitro using calcium mobilization assays in HEK cells expressing various insect odorant receptor complexes. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Receptor Complex | Agonist | This compound IC50 (log M ± SEM) | Reference |

| Anopheles gambiae Orco (AgOrco) only | VUAA1 (100 µM) | -4.9 ± 0.09 | [1] |

| Anopheles gambiae Orco + Or65 (AgOrco+AgOr65) | Eugenol (B1671780) (1 µM) | -4.8 ± 0.06 | [1] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the insect odorant receptor signaling pathway and a typical experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The characterization of this compound involves a combination of in vitro and in vivo techniques. The following are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is used to determine the inhibitory effect of this compound on odorant- or VUAA1-induced activation of insect ORs expressed in a heterologous system.

a. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Co-transfect HEK293 cells with plasmids encoding the desired Orco and OrX subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). Plate the transfected cells in 96-well black-walled, clear-bottom plates and incubate for 24-48 hours.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer should also contain an anion-exchange inhibitor like probenecid (B1678239) (typically 2.5 mM) to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells 2-3 times with assay buffer to remove extracellular dye. After the final wash, add fresh assay buffer to each well.

c. Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound in assay buffer.

-

Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to establish a stable baseline fluorescence reading for 15-30 seconds.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined period (e.g., 2-5 minutes).

-

Add a constant concentration of the agonist (e.g., eugenol for Orco-Or65, or VUAA1 for Orco-only expressing cells).

-

Immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 60-120 seconds.

d. Data Analysis:

-

The change in fluorescence (F) is normalized to the baseline fluorescence (F0), and the response is calculated as ΔF/F0.

-

Plot the agonist response against the concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the Orco-OrX complex and its inhibition by this compound.

a. Cell Preparation:

-

Use transfected HEK293 cells as described for the calcium assay, plated on glass coverslips.

b. Recording Setup:

-

External Solution (Bath): Standard extracellular saline (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Internal Solution (Pipette): Standard intracellular saline (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2).

-

Pipettes: Borosilicate glass pipettes pulled to a resistance of 3-8 MΩ when filled with the internal solution.

-

Amplifier and Digitizer: Use a patch-clamp amplifier and a data acquisition system.

c. Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the recording pipette and form a high-resistance (>1 GΩ) seal (gigaseal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply the agonist (odorant or VUAA1) to the cell via a perfusion system and record the inward current.

-

After washing out the agonist, co-apply the agonist with this compound and record the current response.

d. Data Analysis:

-

Measure the peak amplitude of the inward current in response to the agonist alone and in the presence of this compound.

-

Calculate the percentage of inhibition caused by this compound.

In Vivo Single Sensillum Recording (SSR)

SSR allows for the direct measurement of the activity of olfactory receptor neurons (ORNs) within their native environment on the insect antenna.

a. Insect Preparation:

-

Immobilize the insect (e.g., a mosquito) in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed.

-

Use a sharpened tungsten electrode as the reference electrode, inserted into the insect's eye or head capsule.

-

Use a second sharpened tungsten electrode as the recording electrode.

b. Recording Procedure:

-

Under a microscope, carefully insert the recording electrode through the cuticle at the base of a target sensillum to make contact with the neuron(s) within.

-

Deliver a continuous stream of humidified, purified air over the antenna.

-

Deliver pulses of a known odorant (e.g., 1-octen-3-ol (B46169) for certain mosquito ORNs) into the airstream using a stimulus controller.

-

Record the baseline and odorant-evoked action potential (spike) frequency.

-

Apply this compound to the preparation, either by including it in the saline-filled recording electrode or by perfusing it over the antenna.

-

Repeat the odorant stimulation and record the change in spike frequency.

c. Data Analysis:

-

Count the number of spikes in a defined time window before, during, and after the odorant stimulus.

-

Calculate the change in spike frequency (spikes/second) evoked by the odorant.

-

Compare the odorant-evoked response in the absence and presence of this compound to determine the degree of inhibition.

Conclusion

This compound (VU0183254) is a well-characterized allosteric antagonist of the insect odorant receptor co-receptor, Orco.[1][2] Its unique modulatory properties make it an indispensable tool for investigating the molecular mechanisms of insect olfactory signal transduction. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of chemosensation in insects, which can inform the development of novel strategies for insect behavior modulation.

References

- 1. Allosteric Antagonism of Insect Odorant Receptor Ion Channels | PLOS One [journals.plos.org]

- 2. Frontiers | Selectivity of odorant receptors in insects [frontiersin.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Trace amines inhibit insect odorant receptor... | F1000Research [f1000research.com]

Unveiling the Role of TRPV4: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transient receptor potential vanilloid 4 (TRPV4) channel is a polymodal ion channel that has emerged as a significant therapeutic target for a range of diseases, including those affecting the cardiovascular, respiratory, and nervous systems. This technical guide provides an in-depth overview of the essential processes of TRPV4 target identification and validation, offering detailed experimental protocols and data presentation to aid researchers and drug development professionals in their endeavors.

Target Identification: Pinpointing TRPV4's Role in Disease

Target identification is the foundational step in drug discovery, aiming to identify a molecular entity, such as a protein or gene, that plays a causative role in a disease and can be modulated by a therapeutic intervention.[1][2] The initial association of TRPV4 with disease often stems from genetic studies, expression profiling, and functional analyses.

Genetic Association: Genome-wide association studies (GWAS) and analysis of inherited channelopathies have linked mutations in the TRPV4 gene to various skeletal dysplasias and neuropathies.

Expression Profiling: Studies have demonstrated altered TRPV4 expression in pathological tissues compared to healthy tissues.[3] For instance, increased TRPV4 expression has been observed in endothelial cells during inflammation and in sensory neurons in models of neuropathic pain.

Functional Analysis: The use of "tool" molecules, such as selective agonists and antagonists, provides initial evidence of a target's role in a disease model.[3] For TRPV4, compounds like GSK1016790A (agonist) and GSK2193874 (antagonist) have been instrumental in elucidating its function in cellular and animal models.

Target Validation: Confirming the Therapeutic Potential of Modulating TRPV4

Target validation is the critical process of confirming that modulating the identified target will have the desired therapeutic effect with an acceptable safety margin.[1][3] This involves a multi-faceted approach utilizing a combination of in vitro and in vivo models.

In Vitro Validation

Cell-based assays are fundamental to understanding the cellular function of TRPV4 and the effects of potential therapeutic agents.[4]

Table 1: Key In Vitro Assays for TRPV4 Validation

| Assay Type | Purpose | Key Parameters Measured |

| Calcium Imaging | To measure changes in intracellular calcium concentration ([Ca2+]i) upon TRPV4 activation. | Peak fluorescence intensity, rate of rise, duration of response. |

| Patch Clamp Electrophysiology | To directly measure the ion channel activity of TRPV4. | Current-voltage (I-V) relationship, channel conductance, open probability. |

| Cell Viability and Cytotoxicity Assays | To assess the effect of TRPV4 modulation on cell health. | Cell proliferation rates, apoptosis markers (e.g., caspase activity). |

| Reporter Gene Assays | To measure the activation of downstream signaling pathways. | Luciferase or β-galactosidase activity under the control of a specific promoter. |

In Vivo Validation

Animal models are indispensable for evaluating the physiological and pathological roles of TRPV4 and for testing the efficacy and safety of drug candidates.

Table 2: Common In Vivo Models for TRPV4 Research

| Disease Area | Animal Model | Purpose | Key Readouts |

| Pain | Carrageenan-induced paw edema (mouse/rat) | To assess the role of TRPV4 in inflammatory pain. | Paw withdrawal latency, paw volume. |

| Pulmonary Edema | Acid-induced lung injury (mouse) | To investigate the involvement of TRPV4 in acute lung injury. | Lung water content, bronchoalveolar lavage fluid protein concentration. |

| Hypertension | Spontaneously hypertensive rat (SHR) | To study the contribution of TRPV4 to blood pressure regulation. | Mean arterial pressure, heart rate. |

Experimental Protocols

Calcium Imaging Assay

Objective: To quantify changes in intracellular calcium in response to a TRPV4 agonist.

Materials:

-

HEK293 cells stably expressing human TRPV4

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

TRPV4 agonist (e.g., GSK1016790A)

-

Fluorescence plate reader or microscope

Protocol:

-

Seed HEK293-TRPV4 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove culture medium and add 100 µL of the loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS to each well.

-

Measure baseline fluorescence using a plate reader (Excitation: 494 nm, Emission: 516 nm).

-

Add the TRPV4 agonist at the desired concentration.

-

Immediately begin kinetic fluorescence reading for 5-10 minutes.

-

Analyze the data by calculating the change in fluorescence from baseline.

Whole-Cell Patch Clamp Electrophysiology

Objective: To record TRPV4-mediated currents in response to voltage changes and agonist application.

Materials:

-

HEK293 cells expressing TRPV4

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular solution (e.g., K-gluconate based)

-

Extracellular solution (e.g., NaCl based)

-

TRPV4 agonist

Protocol:

-

Plate cells on glass coverslips for recording.

-

Pull patch pipettes to a resistance of 2-5 MΩ.

-

Fill the pipette with intracellular solution.

-

Establish a gigaohm seal with a target cell.

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit currents.

-

Perfuse the cell with the extracellular solution containing the TRPV4 agonist.

-

Record the current responses during agonist application.

-

Analyze the current-voltage relationship and other channel properties.

Signaling Pathways Involving TRPV4

TRPV4 is involved in a complex network of signaling pathways, often interacting with other proteins and responding to a variety of stimuli.

Mechanotransduction Pathway

Mechanical forces, such as shear stress or osmotic changes, can activate TRPV4, leading to calcium influx and downstream signaling. This is crucial in processes like blood flow regulation and cell volume control.[5][6]

Caption: TRPV4-mediated mechanotransduction signaling pathway.

Inflammatory Signaling Pathway

In inflammatory conditions, various signaling molecules can sensitize or activate TRPV4, contributing to the inflammatory response. For example, signaling through Protease-Activated Receptor 1 (PAR1) can be enhanced by TRPV4.[7]

Caption: Interaction of PAR1 and TRPV4 in inflammatory signaling.

Experimental Workflow for Target Validation

A logical and systematic workflow is crucial for the successful validation of a therapeutic target.

Caption: A streamlined workflow for therapeutic target validation.

Conclusion

The identification and validation of TRPV4 as a therapeutic target require a rigorous and multi-disciplinary approach. This guide has provided a framework for understanding the key steps, experimental protocols, and signaling pathways involved in this process. By employing these methodologies, researchers and drug development professionals can systematically evaluate the potential of TRPV4 modulators and advance the development of novel therapeutics for a variety of diseases.

References

- 1. genscript.com [genscript.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. セルベースアッセイ [sigmaaldrich.com]

- 5. Ultra-rapid activation of TRPV4 ion channels by mechanical forces applied to cell surface β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional interaction of the cation channel transient receptor potential vanilloid 4 (TRPV4) and actin in volume regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The transient receptor potential vanilloid 4 (TRPV4) ion channel mediates protease activated receptor 1 (PAR1)-induced vascular hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

VUANT1 (VU0183254): Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUANT1, also identified as VU0183254, with the CAS number 663212-40-6, is recognized as an antagonist of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Emerging research has highlighted the role of HCN channels in various physiological processes, and more recently, their potential involvement in cancer pathophysiology. Certain HCN channel isoforms, such as HCN2 and HCN3, have been found to be overexpressed in specific cancer types, including breast cancer. Inhibition of these channels has been shown to impact cancer cell viability and proliferation, suggesting that HCN channel antagonists like this compound could be valuable research tools and potential therapeutic agents.

These application notes provide a comprehensive guide for the utilization of this compound in mammalian cell culture, with a particular focus on cancer cell lines. The provided protocols are based on general principles for testing novel chemical compounds in vitro and should be adapted to specific cell lines and experimental goals.

Mechanism of Action

This compound functions as an antagonist of HCN channels. These channels are voltage-gated ion channels that are primarily permeable to cations such as sodium (Na⁺) and potassium (K⁺). A key characteristic of HCN channels is their activation by membrane hyperpolarization. Upon activation, they conduct an inward cation current, which leads to membrane depolarization. In cancer cells, the overexpression and activity of HCN channels may contribute to maintaining a depolarized membrane potential, which is favorable for cell proliferation and survival.

By blocking HCN channels, this compound is expected to inhibit this depolarizing current. This inhibition can lead to cell membrane hyperpolarization, which in turn can affect various downstream signaling pathways and cellular processes, potentially leading to reduced cell proliferation and the induction of apoptosis.

Data Presentation

As specific quantitative data for this compound in various cancer cell lines are not extensively available in public literature, the following table provides a template for researchers to systematically collect and organize their experimental data when characterizing the effects of this compound.

| Cell Line | This compound Concentration (µM) | Incubation Time (hrs) | Assay Type | Endpoint Measured | Result (e.g., IC50, % inhibition) | Notes |

| e.g., MCF-7 | 0.1, 1, 10, 50, 100 | 24, 48, 72 | Cytotoxicity (MTT) | Cell Viability | ||

| e.g., MDA-MB-231 | 0.1, 1, 10, 50, 100 | 24, 48, 72 | Proliferation (BrdU) | DNA Synthesis | ||

| e.g., PC-3 | 10 | 24 | Apoptosis (Annexin V) | % Apoptotic Cells | ||

| e.g., A549 | 10 | 6, 12, 24 | Western Blot | Protein Expression | e.g., p-Akt, Cyclin D1 | |

| e.g., HEK293 (Control) | 0.1, 1, 10, 50, 100 | 72 | Cytotoxicity (MTT) | Cell Viability | To assess general toxicity |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (VU0183254) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Seeding

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates (e.g., 96-well, 6-well)

-

Hemocytometer or automated cell counter

Protocol:

-

Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.

-

When the cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells from the flask.

-

Once detached, neutralize the trypsin with complete medium.

-

Collect the cell suspension and centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into the appropriate culture plates at a predetermined density for your specific assay. Allow the cells to adhere overnight before treatment.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

Serum-free medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

After overnight cell adherence, prepare serial dilutions of this compound in serum-free medium from your stock solution.

-

Remove the complete medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Cell Proliferation Assay (BrdU Assay)

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Treat the cells with various concentrations of this compound as described in the cytotoxicity assay protocol.

-

Towards the end of the treatment period (e.g., the last 2-4 hours of a 24 or 48-hour incubation), add BrdU labeling solution to each well and incubate.

-

Remove the labeling medium and fix and denature the cells according to the manufacturer's instructions.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells and add the substrate solution.

-

After a short incubation, add the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

A decrease in absorbance indicates an inhibition of cell proliferation.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

Cells seeded in 6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the desired concentration of this compound for various time points.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualization

Caption: Proposed mechanism of this compound action in cancer cells.

Caption: General experimental workflow for this compound in cell culture.

Application Notes and Protocols: VUANT1 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the role of the Voltage-Dependent Anion Channel 1 (VDAC1) in neuroscience research, with a focus on its therapeutic potential in neurodegenerative diseases and neuroinflammation. We introduce VUANT1 , a hypothetical novel modulator of VDAC1, to illustrate the application of such a compound in studying and potentially treating neurological disorders. VDAC1, a key protein in the outer mitochondrial membrane, regulates the flux of ions and metabolites between mitochondria and the cytosol, playing a critical role in cellular metabolism and apoptosis.[1][2] Its dysregulation is implicated in the pathology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[1][3][4]

This compound: A Hypothetical VDAC1 Modulator

For the purpose of these application notes, This compound is presented as a specific and potent modulator of VDAC1. Its mechanism of action is hypothesized to be the inhibition of VDAC1 oligomerization, a key step in the induction of apoptosis.[5][6][7] By preventing the formation of the apoptotic pore, this compound is expected to rescue neurons from cell death, reduce neuroinflammation, and restore mitochondrial function.

Applications in Neuroscience Research

The modulation of VDAC1 by compounds like the hypothetical this compound has significant applications in several areas of neuroscience research:

-

Neurodegenerative Diseases: VDAC1 is overexpressed in the brains of patients with Alzheimer's disease (AD) and interacts with pathogenic proteins such as amyloid-β (Aβ) and phosphorylated tau, leading to mitochondrial dysfunction and neuronal death.[1][8][9] this compound can be used to investigate the therapeutic potential of inhibiting VDAC1 to protect against Aβ-induced toxicity and cognitive decline.[10]

-

Neuroinflammation: VDAC1 is involved in the inflammatory response by mediating apoptosis and the release of mitochondrial DNA.[5] this compound could be utilized to study the role of VDAC1 in microglial activation and the production of pro-inflammatory cytokines, offering a potential strategy to mitigate neuroinflammation.[10][11]

-

Traumatic Brain Injury (TBI) and Stroke: VDAC1 upregulation is observed after neuronal injury.[11] this compound can be applied in models of TBI and stroke to assess the neuroprotective effects of VDAC1 inhibition on secondary injury cascades, such as excitotoxicity and apoptosis.

-

Drug Discovery and Development: The experimental protocols detailed below can be adapted to screen for and characterize novel VDAC1 modulators like this compound, facilitating the development of new therapeutics for neurological disorders.

Quantitative Data on VDAC1 Modulation

The following tables summarize quantitative data from studies on VDAC1 modulation in various neuroscience-related models. These data provide a reference for the expected outcomes when using a VDAC1 modulator like this compound.

Table 1: Effects of VDAC1 Inhibition on Neuronal Cell Viability

| Cell Line/Model | Insult | VDAC1 Inhibitor | Concentration | Increase in Cell Viability (%) | Reference |

| PC12 cells | Aβ1-42 | VDAC1 siRNA | Not specified | Reversed Aβ-induced decrease | [8] |

| HT22 cells | Glutamate | DIDS | 25 µM | ~20% | [11] |

| Primary cortical neurons | Glutamate | VBIT-4 | Not specified | Protective effect observed | [10] |

Table 2: Effects of VDAC1 Modulation on Mitochondrial Function

| Model | Parameter Measured | Modulator | Effect | Reference |

| Aβ1-42-treated PC12 cells | Mitochondrial Membrane Potential (MMP) | VDAC1 inhibition | Reversed Aβ-induced MMP downregulation | [8] |

| Aβ1-42-treated PC12 cells | Reactive Oxygen Species (ROS) | VDAC1 inhibition | Reversed Aβ-induced ROS generation | [8] |

| 5xFAD mouse model of AD | Mitochondrial dysfunction | VBIT-4 | Protected against dysfunction | [10] |

Table 3: Effects of VDAC1 Modulation in Animal Models of Neurodegeneration

| Animal Model | Treatment | Outcome | Reference |

| 5xFAD mouse model of AD | VBIT-4 | Prevented cognitive decline, reduced neuroinflammation | [10] |

| VDAC1+/- mouse | Genetic reduction of VDAC1 | Reduced mRNA levels of AD-related genes | [12] |

| Rat retinal injury model | DIDS | Decreased apoptosis and microglial polarization | [11] |

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the efficacy of a VDAC1 modulator like this compound.

Protocol 1: Assessment of Neuroprotection in a Cell Culture Model of Aβ Toxicity

Objective: To determine the protective effect of this compound against Aβ-induced neuronal cell death.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cell line (PC12)

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

Fetal Bovine Serum (FBS)

-

Aβ1-42 peptide

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

-

Aβ1-42 Treatment: Add aggregated Aβ1-42 (e.g., 10 µM) to the wells (except for the control group) and incubate for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Evaluation of Mitochondrial Membrane Potential (MMP)

Objective: To assess the effect of this compound on Aβ-induced mitochondrial dysfunction.

Materials:

-

Cells treated as in Protocol 1

-

JC-1 staining kit

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound and/or Aβ1-42 as described in Protocol 1.

-

JC-1 Staining:

-

After treatment, remove the medium and wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

-

Imaging/Flow Cytometry:

-

Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Quantify the ratio of red to green fluorescence to determine the change in MMP.

-

Protocol 3: Co-immunoprecipitation to Study VDAC1-Protein Interactions

Objective: To investigate if this compound can disrupt the interaction between VDAC1 and pathogenic proteins (e.g., Aβ or phosphorylated tau).

Materials:

-

Brain tissue lysates from a neurodegenerative disease animal model (e.g., 5xFAD mice) or cell lysates

-

This compound

-

Anti-VDAC1 antibody

-

Anti-Aβ or Anti-phospho-tau antibody

-

Protein A/G magnetic beads

-

Lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lysate Preparation: Homogenize brain tissue or lyse cells in lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

This compound Treatment: Incubate the lysate with this compound or vehicle control for a specified time.

-

Immunoprecipitation:

-

Incubate the lysate with an anti-VDAC1 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using elution buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Aβ or anti-phospho-tau antibody to detect the co-immunoprecipitated protein.

-

Visualizations

Signaling Pathway of VDAC1 in Aβ-Induced Neuronal Apoptosis

Caption: VDAC1-mediated apoptotic pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Neuroprotective Effects of this compound

Caption: Workflow for evaluating the neuroprotective effects of this compound in vitro.

References

- 1. VDAC1: A Key Player in the Mitochondrial Landscape of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. VDAC1: A Key Player in the Mitochondrial Landscape of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. VDAC1 as Pharmacological Target in Cancer and Neurodegeneration: Focus on Its Role in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of VDAC1 Protects Against Glutamate-Induced Oxytosis and Mitochondrial Fragmentation in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of VDAC1 Rescues Aβ1-42-Induced Mitochondrial Dysfunction and Ferroptosis via Activation of AMPK and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is the mitochondrial outermembrane protein VDAC1 therapeutic target for Alzheimer’s disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. VDAC1 regulates neuronal cell loss after retinal trauma injury by a mitochondria-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduced VDAC1 Protects Against Alzheimer’s Disease, Mitochondria and Synaptic Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VUANT1 (VU0183254) in the Study of Insect Odorant Receptors

For Researchers, Scientists, and Drug Development Professionals in Entomology, Insect Neurobiology, and Pest Control.

Introduction

VUANT1, also known as VU0183254, is a potent and specific allosteric antagonist of the insect odorant receptor co-receptor (Orco).[1][2][3][4] Insect odorant receptors (ORs) are a unique class of ligand-gated ion channels that mediate the sense of smell, crucial for behaviors such as locating food, mates, and suitable oviposition sites.[5][6] Most insect ORs form heteromeric complexes composed of a variable, odorant-specific subunit (ORx) and the highly conserved Orco subunit.[3][7]

The Orco subunit is a non-selective cation channel that is essential for the function of the entire OR complex.[3][7] this compound acts as a non-competitive antagonist, meaning it does not compete with odorants for their binding site on the ORx subunit. Instead, it binds to a distinct, allosteric site on the Orco subunit, effectively inhibiting the opening of the ion channel regardless of odorant binding.[1][3][7] This property makes this compound an invaluable pharmacological tool for dissecting the molecular mechanisms of insect olfactory signal transduction and for screening for novel insect control agents.[3][4]

These application notes provide detailed protocols for the use of this compound in common experimental systems for studying insect odorant receptors.

Mechanism of Action of this compound

The insect olfactory signaling pathway begins with the detection of volatile odorant molecules by ORNs located in sensory hairs called sensilla on the insect's antennae and maxillary palps.[5][8] Odorants enter the sensilla through pores and are transported through the sensillar lymph to the dendritic membrane of the ORNs, where the OR complexes are located. The binding of an odorant to a specific ORx subunit induces a conformational change in the ORx-Orco complex, leading to the opening of the Orco ion channel. This results in an influx of cations, depolarization of the ORN, and the generation of action potentials that are transmitted to the antennal lobe of the insect brain for further processing.[5][6][8]

This compound disrupts this process by binding to the Orco subunit and preventing the channel from opening, even when an odorant is bound to the ORx subunit. This allosteric antagonism effectively silences the ORN, blocking the perception of the odorant.

Quantitative Data

The inhibitory effect of this compound on various insect odorant receptors has been quantified using in vitro and in vivo assays. The following table summarizes the available data.

| Insect Species | Receptor Complex | Agonist | Assay Type | IC50 of this compound (µM) | Reference |

| Anopheles gambiae | AgOrco + AgOr65 | Eugenol | Calcium Mobilization (HEK cells) | ~10 | Jones et al., 2011 |

| Anopheles gambiae | AgOrco + AgOr48 | delta-Undecalactone | Calcium Mobilization (HEK cells) | ~10 | Jones et al., 2011 |

| Anopheles gambiae | AgOrco + AgOr65 | VUAA1 | Calcium Mobilization (HEK cells) | >100 | Jones et al., 2011 |

| Anopheles gambiae | AgOrco + AgOr48 | VUAA1 | Calcium Mobilization (HEK cells) | >100 | Jones et al., 2011 |

| Drosophila melanogaster | DmelOrco + DmelOr42b | Ethyl Acetate | Two-Electrode Voltage Clamp (Xenopus oocytes) | ~5 | Kepchia et al., 2017 |

| Culex quinquefasciatus | CquiOrco + CquiOr10 | 1-Octen-3-ol | Two-Electrode Voltage Clamp (Xenopus oocytes) | ~10 | Kepchia et al., 2017 |

Note: IC50 values are approximated from published dose-response curves and should be considered estimates.

Experimental Protocols

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from methodologies used to characterize Orco antagonists.[2][9] It allows for the functional expression of insect ORs and the electrophysiological measurement of their activity in a controlled in vitro system.

Materials:

-

Xenopus laevis frogs

-

Collagenase solution

-

cRNA for the desired ORx and Orco subunits

-

Nuclease-free water

-

Incubator at 18°C

-

TEVC setup (amplifier, digitizer, perfusion system, microelectrode puller)

-

Glass capillaries for microelectrodes

-

3 M KCl for filling electrodes

-

Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.6)

-

This compound stock solution (e.g., in DMSO)

-

Odorant agonist stock solution

Procedure:

-

Oocyte Preparation:

-

Surgically harvest ovarian lobes from an anesthetized Xenopus laevis frog.

-

Isolate stage V-VI oocytes and treat with collagenase to remove the follicular layer.

-

Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the ORx and Orco subunits.

-

Incubate the injected oocytes in Barth's solution at 18°C for 3 to 7 days to allow for receptor expression.

-

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

-

Voltage clamp the oocyte at a holding potential of -80 mV.

-

To test for antagonism, first perfuse the oocyte with Ringer's solution containing the desired concentration of this compound for a set pre-incubation time (e.g., 1-2 minutes).

-

While continuing to perfuse with the this compound solution, apply the odorant agonist for a short duration (e.g., 10-20 seconds).

-

Record the resulting inward current.

-

Wash the oocyte with Ringer's solution to remove the agonist and antagonist.

-

Repeat for a range of this compound and/or agonist concentrations to generate dose-response curves.

-

Calcium Mobilization Assay in HEK293 Cells

This high-throughput compatible assay is suitable for screening compound libraries and for detailed pharmacological characterization of antagonists.[1][3][7]

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Plasmids encoding the desired ORx and Orco subunits

-

Transfection reagent

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution

-

Odorant agonist stock solution

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FDSS)

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in 96-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with plasmids for the ORx and Orco subunits using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for receptor expression.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 1 hour.

-

Wash the cells to remove excess dye and replace with fresh assay buffer.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add this compound at various concentrations to the wells and incubate for a defined period.

-

Add the odorant agonist to stimulate the receptors.

-

Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to calcium influx upon receptor activation.

-

Analyze the data to determine the inhibitory effect of this compound.

-

Concluding Remarks

This compound (VU0183254) is a critical tool for the study of insect olfaction.[4] Its specific, allosteric antagonism of the Orco subunit allows for the targeted inhibition of a wide range of odorant receptors across different insect species.[2][3] The protocols outlined above provide a foundation for utilizing this compound to investigate the fundamental mechanisms of insect olfaction, to de-orphanize novel odorant receptors, and to screen for new compounds that could lead to the development of innovative and environmentally safer insect control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.plos.org [journals.plos.org]

- 3. Allosteric antagonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Insect olfaction - Wikipedia [en.wikipedia.org]

- 6. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Antagonism of Insect Odorant Receptor Ion Channels | PLOS One [journals.plos.org]

- 8. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of insect olfactory behavior by an airborne antagonist of the insect odorant receptor co-receptor subunit | PLOS One [journals.plos.org]

Standard Operating Procedure for VUANT1 Administration

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

VUANT1, also known as VU0183254, is a well-characterized small molecule that functions as a potent and specific allosteric antagonist of the insect odorant receptor co-receptor (Orco).[1][2][3] Orco is a highly conserved ion channel that forms a heteromeric complex with conventional odorant receptors (ORs) in the majority of insect olfactory receptor neurons.[1] By non-competitively inhibiting the Orco channel, this compound effectively blocks odor-evoked responses across a broad range of insect ORs, making it an invaluable pharmacological tool for studying insect olfaction and developing novel insect control strategies.[1]

This document provides detailed application notes and standardized protocols for the administration of this compound in common in vitro and in vivo experimental settings.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylthio)-N-(p-tolyl)acetamide | N/A |

| Synonyms | VU0183254 | [2] |

| Molecular Formula | C₁₉H₁₉N₅O₂S | N/A |

| Molecular Weight | 397.46 g/mol | N/A |

| Solubility | Soluble in DMSO | [4] |

Storage and Stability:

For long-term storage, this compound stock solutions should be prepared in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][4]

In Vitro Administration Protocols

This compound is widely used in cellular assays to investigate its inhibitory effects on Orco channels expressed in heterologous systems, such as human embryonic kidney (HEK293) cells or insect cell lines (e.g., Sf9).

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels in response to the activation of Orco channels and the inhibitory effect of this compound.

Experimental Workflow:

Protocol:

-

Cell Culture: Culture HEK293 or Sf9 cells stably or transiently expressing the insect Orco of interest in a suitable medium.

-

Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive dye such as Fluo-4 AM.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

-

-

This compound Administration:

-

Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). A typical concentration range to determine IC₅₀ is 0.01 µM to 100 µM.

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 10-20 minutes) to allow for antagonist binding.

-

-

Agonist Stimulation:

-

Prepare a solution of an Orco agonist (e.g., VUAA1 or a specific odorant for an OR/Orco complex) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Add the agonist solution to the wells.

-

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~490 nm and emission at ~525 nm.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of this compound on Orco-mediated currents.

Protocol:

-

Cell Preparation: Use cells expressing the Orco channel of interest, plated on glass coverslips.

-

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the recording pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

This compound and Agonist Application:

-

Apply the Orco agonist to the cell to elicit an inward current.

-

Co-apply or pre-apply this compound at various concentrations with the agonist to measure the inhibition of the current.

-

-

Data Acquisition and Analysis: Record the currents using an appropriate amplifier and data acquisition software. Analyze the reduction in current amplitude in the presence of this compound to determine its inhibitory potency.

In Vivo Administration Protocol: Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) in live insects.

Experimental Workflow:

Protocol:

-